molecular formula C20H41NO2 B043700 N,N-dimethylsphingosine CAS No. 119567-63-4

N,N-dimethylsphingosine

Cat. No.: B043700
CAS No.: 119567-63-4
M. Wt: 327.5 g/mol
InChI Key: YRXOQXUDKDCXME-YIVRLKKSSA-N
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Description

N,N-Dimethylsphingosine is a bioactive sphingolipid derivative known for its role as an inhibitor of sphingosine kinase. This compound has garnered significant attention due to its involvement in various biological processes, including cell growth, apoptosis, and differentiation. It is particularly noted for its ability to induce programmed cell death in plant cells and its potential therapeutic applications in cardioprotection and pain management .

Mechanism of Action

Target of Action

N,N-Dimethylsphingosine (DMS) is recognized as an inhibitor of sphingosine kinase (SphK) . SphK is a key enzyme responsible for the formation of sphingosine-1-phosphate (S1P), a signaling molecule implicated in cell survival, cytoskeletal rearrangement, and prevention of apoptosis .

Mode of Action

DMS interacts with its primary target, SphK, inhibiting its activity . This inhibition prevents the formation of S1P, thereby modulating cellular levels of sphingosine 1-phosphate and ceramide . DMS has a biphasic effect on cardioprotection. Higher concentrations (10 μM) are inhibitory, whereas a low concentration (0.3 μM and 1 μM) of DMS protects murine hearts against ischemia/reperfusion injury .

Biochemical Pathways

The inhibition of SphK by DMS affects the sphingolipid signaling pathway. This pathway plays a physiological role in cell growth, apoptosis, and differentiation . DMS activates SphK in the cytosol via a PKCε dependent mechanism . The PKCε–SphK–S1P–Akt pathway is involved in the cardiac protection induced by DMS .

Pharmacokinetics

It is known that dms is an endogenous metabolite of sphingosine produced in various tissues and tumor cell lines , suggesting that it is naturally present and metabolized within the body.

Result of Action

The inhibition of SphK by DMS leads to a decrease in the formation of S1P, which can have various effects depending on the context. For instance, in the context of cardioprotection, DMS has been shown to protect against ischemia/reperfusion injury . In the context of neuropathic pain, DMS induces mechanical hypersensitivity when injected into rats .

Action Environment

The action of DMS can be influenced by various environmental factors. For instance, the concentration of DMS can significantly impact its effects, with higher concentrations being inhibitory and lower concentrations being protective against ischemia/reperfusion injury . Furthermore, the presence of certain proteins, such as PKCε, can influence the action of DMS .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylsphingosine can be synthesized through the methylation of sphingosine. The process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylsphingosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-Dimethylsphingosine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual role as an inhibitor of sphingosine kinase and an activator of protein kinase C epsilon. This dual functionality allows it to modulate multiple signaling pathways, making it a valuable tool in both research and therapeutic applications .

Biological Activity

N,N-Dimethylsphingosine (DMS) is a sphingosine analog that primarily functions as a competitive inhibitor of sphingosine kinase (SphK). Its biological activity has garnered significant attention due to its implications in various cellular processes, including proliferation, survival, and differentiation. This article examines the biological activity of DMS, focusing on its mechanisms, effects on different cell types, and potential therapeutic applications.

DMS inhibits SphK, which catalyzes the conversion of sphingosine to sphingosine-1-phosphate (S1P), a bioactive lipid involved in numerous signaling pathways. The inhibition of SphK by DMS leads to decreased levels of S1P, thereby affecting various cellular responses:

  • Competitive Inhibition : DMS acts as a competitive inhibitor of SphK in multiple cell types, including U937 monoblastic leukemia cells and Swiss 3T3 fibroblasts, with an IC50 value of approximately 5 μM .
  • Inhibition of Protein Kinase C (PKC) : DMS also inhibits PKC activity, which plays a crucial role in mediating several signaling pathways . This dual inhibition can modulate transmembrane signaling and influence cellular responses to growth factors.

Biological Effects

The biological effects of DMS are diverse and depend on the concentration and context of its application:

  • Cardioprotective Effects : Low concentrations (0.3 μM to 1 μM) of DMS have been shown to protect cardiac tissue against ischemia/reperfusion injury by activating SphK through PKCε-dependent mechanisms . This suggests that DMS may have potential therapeutic applications in cardiac protection.
  • Inhibition of Cell Proliferation : DMS has been reported to inhibit the proliferation of vascular smooth muscle cells (VSMCs) and mesangial cells stimulated by growth factors such as basic fibroblast growth factor (bFGF) and platelet-derived growth factor (PDGF) . This effect is particularly relevant in conditions such as vascular injury where excessive cell proliferation contributes to neointimal hyperplasia.
  • Immunomodulatory Effects : In models of chronic Chagas disease, DMS demonstrated immunomodulatory properties by reducing pro-inflammatory cytokine production while enhancing nitric oxide (NO) and reactive oxygen species (ROS) production in macrophages. This dual action may contribute to its antiparasitic effects against Trypanosoma cruzi .

Case Studies and Research Findings

Several studies have explored the biological activity of DMS across different contexts:

Study Findings
Yatomi et al. (1996)Demonstrated that DMS inhibits SphK activity in human platelets and vascular smooth muscle cells .
Edsall et al. (1998)Reported that DMS does not inhibit PKC activity in PC12 cells despite its effects on other cell types .
Xu et al. (2002)Found that DMS inhibited bFGF-stimulated proliferation in human coronary artery smooth muscle cells .
Nature Study (2017)Investigated the effects of DMS in chronic Chagas disease, highlighting its role in modulating inflammatory responses and reducing parasite load .

Properties

IUPAC Name

(E,2S,3R)-2-(dimethylamino)octadec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3/b17-16+/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXOQXUDKDCXME-YIVRLKKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N,N-Dimethylsphingosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

119567-63-4, 122314-67-4
Record name Dimethylsphingosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119567-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylsphingenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119567634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylsphingosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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